Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate
Brand Name: Vulcanchem
CAS No.: 845885-92-9
VCID: VC3838944
InChI: InChI=1S/C17H26N2O2/c1-2-21-17(20)9-11-19-14-12-18(13-15-19)10-8-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3
SMILES: CCOC(=O)CCN1CCN(CC1)CCC2=CC=CC=C2
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol

Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate

CAS No.: 845885-92-9

Cat. No.: VC3838944

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate - 845885-92-9

Specification

CAS No. 845885-92-9
Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
IUPAC Name ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate
Standard InChI InChI=1S/C17H26N2O2/c1-2-21-17(20)9-11-19-14-12-18(13-15-19)10-8-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3
Standard InChI Key DPPUVEUXUSMCIX-UHFFFAOYSA-N
SMILES CCOC(=O)CCN1CCN(CC1)CCC2=CC=CC=C2
Canonical SMILES CCOC(=O)CCN1CCN(CC1)CCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

While exact data for this compound are unavailable, analogs such as ethyl 3-(piperazin-1-yl)propanoate (CAS: 43032-38-8) offer proxy insights. Key properties include:

PropertyValue/DescriptionSource Analog
Molecular Weight~290.41 g/mol (estimated)
Physical FormLikely liquid at room temperature
SolubilityModerate in polar organic solvents
StabilitySensitive to hydrolysis under acidic conditions

The phenylethyl group enhances lipophilicity compared to unsubstituted piperazine derivatives, potentially improving blood-brain barrier permeability .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategies

The compound is synthesized through sequential reactions:

  • Piperazine Functionalization: A piperazine ring is alkylated with 2-phenylethyl bromide under basic conditions to yield 4-(2-phenylethyl)piperazine .

  • Propanoate Coupling: The secondary amine of the piperazine reacts with ethyl 3-bromopropanoate via nucleophilic substitution, forming the final product .

Critical Reaction Parameters:

  • Temperature: 60–80°C for optimal alkylation efficiency .

  • Catalysts: Triethylamine or potassium carbonate to deprotonate the piperazine nitrogen .

  • Yield Optimization: Reported yields for analogous reactions range from 65% to 78% .

Analytical Characterization

Synthetic intermediates and final products are validated using:

  • NMR Spectroscopy: ¹H and ¹³C spectra confirm substitution patterns and ester integrity .

  • Mass Spectrometry: High-resolution MS verifies molecular ion peaks (e.g., m/z 291.2 for [M+H]⁺) .

Pharmacological Activity and Mechanisms

Dopaminergic Activity

Structurally related piperazines, such as 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), exhibit potent dopamine reuptake inhibition (DAT K<sub>i</sub> = 0.04 nM) . Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate likely shares this mechanism due to:

  • Phenylethyl Motif: Enhances DAT binding affinity by mimicking endogenous phenethylamine neurotransmitters .

  • Ester Flexibility: The propanoate group may modulate pharmacokinetics, prolonging half-life compared to non-esterified analogs .

Serotonergic and Adrenergic Interactions

While direct data are lacking, piperazine derivatives often exhibit off-target activity at 5-HT<sub>2</sub> receptors (K<sub>i</sub> ≈ 50–100 nM) and α<sub>1</sub>-adrenoceptors . These interactions could contribute to side effects such as hypertension or anxiety in vivo.

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey Features
Ethyl 3-(piperazin-1-yl)propanoateC₉H₁₈N₂O₂Lacks phenylethyl group; studied for anxiolytic effects .
3C-PEPC₁₈H₂₁ClN₂Chlorophenyl substitution enhances DAT affinity (K<sub>i</sub> = 0.04 nM) .
TFMPPC₁₁H₁₃F₃N₂Schedule I stimulant with serotonergic activity .

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